1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate
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Overview
Description
1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of ethoxyethoxy and carbamate functional groups
Preparation Methods
The synthesis of 1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate involves multiple steps. One common method includes the reaction of 1-(1-Ethoxyethoxy)propan-2-ol with propan-2-yl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
1-(1-Ethoxyethoxy)propan-2-yl propan-2-ylcarbamate can be compared with similar compounds such as:
1-(1-Propoxypropan-2-yl)oxypropan-2-yl acetate: This compound has a similar structure but with a propoxy group instead of an ethoxyethoxy group.
1-(1-Ethoxyethoxy)propane: This compound lacks the carbamate group, making it less reactive in certain biochemical applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
62788-93-6 |
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Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)propan-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H23NO4/c1-6-14-10(5)15-7-9(4)16-11(13)12-8(2)3/h8-10H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
WIBTYAYFTZJLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(C)OC(=O)NC(C)C |
Origin of Product |
United States |
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